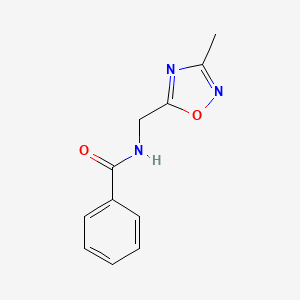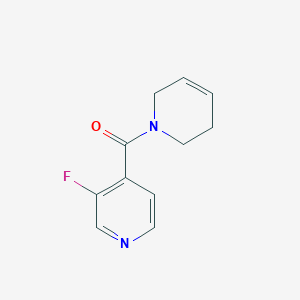![molecular formula C19H21N5O2 B2760867 1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole CAS No. 305859-45-4](/img/structure/B2760867.png)
1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole” is a chemical compound that has been studied for its potential applications . It is related to a class of compounds known as benzodioxoles .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction . The crystal structure of a similar compound has been studied in detail .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. Unfortunately, specific details about these properties are not available in the current literature .Applications De Recherche Scientifique
Receptor Antagonism and Central Nervous System Agents
Compounds containing the benzotriazole moiety, including structures similar to 1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole, have been studied for their potential as central nervous system agents. Research indicates that such compounds can act as 5-HT1A receptor antagonists, demonstrating affinity for both 5-HT1A and 5-HT2 receptors. This suggests their utility in exploring neurotransmitter dynamics and potentially as agents in psychiatric or neurological disorders (Mokrosz et al., 1994).
Antifungal Activity
Benzotriazole derivatives have been synthesized and evaluated for their antifungal properties, particularly against Candida, Aspergillus, and dermatophytes. The structural manipulation involving benzotriazole has resulted in compounds showing promising antifungal activities, indicating their potential as new, efficacious antifungal drugs. This opens avenues for developing treatments for fungal infections, especially in immunocompromised patients (Khabnadideh et al., 2012).
Antibacterial and Biofilm Inhibition
Research into novel bis(pyrazole-benzofuran) hybrids with a piperazine linker has demonstrated potent antibacterial and biofilm inhibition activities. These compounds have shown significant efficacy against various bacterial strains, including E. coli, S. aureus, and S. mutans. The study highlights the importance of such compounds in addressing bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Molecular Structure and Intermolecular Interactions
The molecular structure and intermolecular interactions of closely related compounds to 1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole have been elucidated. These studies provide insights into the conformational preferences and hydrogen bonding capabilities of such molecules, which are crucial for understanding their biological activities and designing more effective therapeutic agents (Mahesha et al., 2019).
Antitubercular Activity
Compounds incorporating elements of the benzotriazole structure have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some of these novel derivatives have shown promising minimum inhibitory concentrations (MIC), indicating their potential role in developing new treatments for tuberculosis. This research underscores the importance of benzotriazole derivatives in addressing global health challenges posed by tuberculosis (Naidu et al., 2016).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound “1-[[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole” is the human Aldehyde Dehydrogenase 3A1 (ALDH3A1) . ALDH3A1 is an enzyme that plays a crucial role in the oxidation of aldehydes and is involved in various biological processes, including the detoxification of aldehydes generated by alcohol metabolism and lipid peroxidation .
Mode of Action
The compound acts as an inhibitor of the ALDH3A1 enzyme . It binds to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reactions. This inhibition can lead to the accumulation of aldehydes in the body, which can have various effects depending on the specific aldehydes and tissues involved .
Biochemical Pathways
The inhibition of ALDH3A1 by the compound affects the aldehyde metabolism pathway The downstream effects of this inhibition can vary widely, as aldehydes are involved in many different biological processes .
Pharmacokinetics
Based on its structural similarity to other benzodioxol compounds, it is likely that it has good oral bioavailability and is metabolized primarily in the liver .
Result of Action
The inhibition of ALDH3A1 by the compound can lead to the accumulation of aldehydes in the body . This can result in a variety of effects, depending on the specific aldehydes and tissues involved. For example, the accumulation of certain aldehydes can lead to oxidative stress, which can damage cells and contribute to aging and various diseases .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances that can interact with the compound or its target can also influence its action
Propriétés
IUPAC Name |
1-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-2-4-17-16(3-1)20-21-24(17)13-23-9-7-22(8-10-23)12-15-5-6-18-19(11-15)26-14-25-18/h1-6,11H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTXNIKEOURGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityl-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2760784.png)
![(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B2760786.png)


![2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B2760790.png)
![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)
![1-{2H,3H-thieno[3,4-b][1,4]dioxin-5-yl}ethan-1-one](/img/structure/B2760794.png)
![ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate](/img/structure/B2760795.png)


![2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2760800.png)
![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)